5-Chloroperfluoropentanoyl fluoride
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Overview
Description
5-Chloroperfluoropentanoyl fluoride is a versatile chemical compound primarily used as a building block in the synthesis of complex molecules. It is known for its role as a SuFEx (Sulfur Fluoride Exchange) clickable reagent. The compound’s molecular formula is C5ClF9O, and it has a molar mass of 282.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroperfluoropentanoyl fluoride typically involves the fluorination of chlorinated pentanoyl fluoride precursors. One common method includes the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, around 145°C to 190°C, with heat preservation for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and equipment is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloroperfluoropentanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester compounds .
Scientific Research Applications
5-Chloroperfluoropentanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: Fluorinated compounds derived from this compound are used in the development of drugs with improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-Chloroperfluoropentanoyl fluoride involves its ability to undergo SuFEx reactions, which facilitate the formation of strong sulfur-fluorine bonds. These reactions are highly selective and efficient, making the compound a valuable tool in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Perfluoropentanoyl fluoride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromoperfluoropentanoyl fluoride: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
5-Chloroperfluoropentanoyl fluoride is unique due to its combination of chlorine and fluorine atoms, which provide a balance of reactivity and stability. This makes it particularly useful in SuFEx reactions and other chemical processes where selective fluorination is required .
Properties
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9O/c6-5(14,15)4(12,13)3(10,11)2(8,9)1(7)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJPXUQIZVYTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382109 |
Source
|
Record name | 5-Chloroperfluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-68-8 |
Source
|
Record name | 5-Chloroperfluoropentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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